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Compound of Interest

Compound Name: BPH-651

Cat. No.: B1667483

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPH-651 is a chemical compound identified as a modest inhibitor of dehydrosqualene
synthase (CrtM), a key enzyme in the staphyloxanthin biosynthesis pathway of Staphylococcus
aureus. This guide provides a comprehensive overview of BPH-651, its biological target,
mechanism of action, and relevant experimental data and protocols.

Introduction to BPH-651

BPH-651 is a synthetic compound that has been investigated for its inhibitory activity against
CrtM. It is classified as a quinuclidine derivative and is presumed to function as a carbocation
or transition state analog in the enzyme's active site.

Chemical Properties:

Property Value

CAS Number 149537-49-5
Molecular Formula C19H21NO
Molecular Weight 279.38 g/mol
Synonyms BPH651; 3-ACW
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Biological Target: Dehydrosqualene Synthase (CrtM)

The primary biological target of BPH-651 is dehydrosqualene synthase, abbreviated as CrtM.
This enzyme is crucial for the bacterium Staphylococcus aureus.

o Function: CrtM catalyzes the first committed step in the biosynthesis of staphyloxanthin, a
carotenoid pigment that imparts a golden color to S. aureus colonies.[1][2] This pigment acts
as a virulence factor by protecting the bacterium from the host's immune response,
specifically from reactive oxygen species (ROS).[1]

» Reaction: The enzyme catalyzes the head-to-head condensation of two molecules of
farnesyl diphosphate (FPP) to form dehydrosqualene.[1][2]

 Significance: By inhibiting CrtM, the production of staphyloxanthin is blocked, rendering the
bacteria more susceptible to oxidative stress and clearance by the host immune system. This
makes CrtM an attractive target for the development of anti-virulence agents against S.
aureus.[1]

Mechanism of Action of BPH-651

BPH-651 is thought to mimic the carbocation or transition state intermediates that are formed
during the CrtM-catalyzed reaction.[3] X-ray crystallography studies have shown that BPH-651
binds to the S1 or S2 substrate binding sites within the active site of CrtM.[3][4] This binding
prevents the natural substrate, FPP, from accessing the active site, thereby inhibiting the
enzymatic reaction.

Quantitative Data

The inhibitory potency of BPH-651 against CrtM has been determined through enzymatic

assays.
Inhibitor Target Parameter Value Reference
BPH-651 CrtM Ki 17.5 uM [4]

Experimental Protocols
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Expression and Purification of Recombinant CrtM

A common method for obtaining purified CrtM for in vitro assays involves the overexpression of
the crtM gene in Escherichia coli.

e Gene Cloning: The crtM gene from S. aureus is cloned into an expression vector, often with
a polyhistidine (His) tag to facilitate purification.

o Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g.,
BL21(DE3)). The cells are cultured to an optimal density, and protein expression is induced,
for example, with isopropyl B-D-1-thiogalactopyranoside (IPTG).

o Cell Lysis: After incubation, the bacterial cells are harvested by centrifugation and lysed to
release the cellular contents, including the recombinant CrtM protein.

 Purification: The His-tagged CrtM is purified from the cell lysate using affinity
chromatography, typically with a nickel-nitrilotriacetic acid (Ni-NTA) resin. The bound protein
is then eluted to obtain a purified CrtM sample.[5][6]

CrtM Inhibition Assay

The inhibitory activity of compounds like BPH-651 on CrtM can be determined using a
continuous spectrophotometric assay that measures the release of inorganic phosphate, a
product of the enzymatic reaction.

e Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCI),
MgClz, the substrate farnesyl diphosphate (FPP), and the purified CrtM enzyme.

¢ [nhibitor Addition: The inhibitor, BPH-651, is added to the reaction mixture at various
concentrations.

» Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme or
substrate. The rate of phosphate release is monitored continuously over time by measuring
the change in absorbance at a specific wavelength, often using a coupled enzyme system.

o Data Analysis: The initial reaction velocities are determined from the linear portion of the
reaction progress curves. The inhibition constant (Ki) is then calculated by fitting the data to
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appropriate enzyme inhibition models, such as the Michaelis-Menten equation for
competitive inhibition.[5]

Visualizations
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Caption: Inhibition of the Staphyloxanthin biosynthesis pathway by BPH-651.

Experimental Workflow for CrtM Inhibition Assay
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Caption: Workflow for determining the inhibitory activity of BPH-651 against CrtM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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